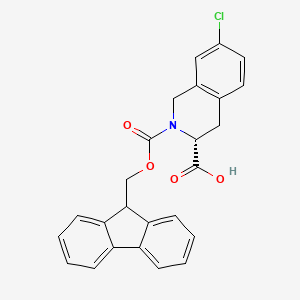

Fmoc-7-Chloro-D-Tic-OH

Description

Significance of Unnatural Amino Acids in Rational Peptide Design

The rational design of peptides involves the strategic modification of their structure to enhance desired properties such as receptor binding affinity, selectivity, and metabolic stability. missouristate.edunih.gov Unnatural amino acids are central to this process, providing chemists with a toolkit to move beyond the limitations of natural peptide sequences. missouristate.edu By introducing amino acids not found in natural protein synthesis, researchers can create novel peptide molecules with unique physicochemical characteristics. missouristate.edu

One of the primary advantages of using unnatural amino acids is the ability to improve the stability of peptide-based drugs. nih.gov Natural peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic efficacy. The introduction of unnatural residues can render the peptide backbone unrecognizable to these enzymes, thereby increasing its half-life. nih.govnih.gov Furthermore, these modifications can enhance binding affinity and selectivity for specific biological targets by introducing novel side-chain interactions or by pre-organizing the peptide into a bioactive conformation. missouristate.eduresearchgate.net This conformational control is a critical aspect of rational peptide design, aiming to reduce the entropic penalty upon binding to a receptor. researchgate.net

Overview of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) Derivatives in Peptide Chemistry

Among the vast array of unnatural amino acids, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) stands out as a particularly valuable scaffold. missouristate.edu Tic is a conformationally constrained analog of the aromatic amino acid phenylalanine (Phe). missouristate.edunih.gov Its structure features a bicyclic system where the side chain of phenylalanine is cyclized back onto the backbone nitrogen atom. missouristate.edunih.gov This rigid structure significantly limits the rotational freedom around the chi (χ) and phi (φ) dihedral angles, which are crucial determinants of a peptide's secondary structure. nih.govnih.gov

The incorporation of Tic into a peptide sequence can induce specific turns and folds, effectively locking the peptide into a desired three-dimensional shape. nih.govresearchgate.net This pre-organization can lead to enhanced receptor affinity and selectivity. researchgate.net Tic has been successfully used as a surrogate for proline and a rigid analog of phenylalanine or tyrosine in the design of peptidomimetics targeting a wide range of enzymes and receptors. missouristate.edu A notable success story is the development of the ACE inhibitor quinapril, where the substitution of a proline residue with a Tic derivative led to a clinically approved drug. missouristate.edu

Rationale for Halogen Substitution at the 7-Position of Tic Derivatives

Further refinement of the Tic scaffold can be achieved through chemical modifications, such as halogenation of its aromatic ring. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a well-established strategy in medicinal chemistry to modulate a molecule's biological and physicochemical properties. nih.gov Halogenation can influence lipophilicity, metabolic stability, and binding interactions. nih.govnih.gov

Specifically, substitution at the 7-position of the Tic ring has been explored as a means to fine-tune the pharmacological profile of peptidomimetics. umn.edu The rationale for this modification is multifaceted:

Modulation of Electronic Properties: A halogen atom, being electronegative, can alter the electron distribution of the aromatic ring. This can influence interactions with the target receptor, potentially forming specific halogen bonds or altering cation-pi interactions. nih.gov

Steric Effects and Lipophilicity: The size of the halogen atom (F < Cl < Br < I) can be used to probe steric requirements within a receptor's binding pocket. nih.govnih.gov Increasing the size and lipophilicity of the substituent can enhance binding affinity, provided it fits within the target site. Studies on related heterocyclic systems have shown that halogenation at the 7-position can have a size-dependent impact on affinity. nih.govnih.gov

Improved Pharmacokinetic Properties: Halogenation can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the in vivo stability and bioavailability of the peptide. nih.gov

Research on κ opioid receptor antagonists has demonstrated the utility of this approach. In a series of JDTic analogs, replacing a hydroxyl group with a chloro or bromo group at the 7-position of the tetrahydroisoquinoline ring resulted in compounds with high potency and selectivity. umn.edu For instance, the 7-chloro analog displayed a Ke of 0.039 nM at the κ receptor with high selectivity over μ and δ receptors. umn.edu

Academic Context of Fmoc-7-Chloro-D-Tic-OH as a Specialized Building Block

This compound is a highly specialized chemical reagent designed for use in solid-phase peptide synthesis (SPPS). nih.govacs.org The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino function of the amino acid. nih.govnih.gov This protecting group is stable under the acidic conditions used to cleave the final peptide from the resin support but is easily removed by a base like piperidine (B6355638), allowing for the stepwise elongation of the peptide chain. nih.gov The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis. acs.org

The "D-Tic" designation indicates that the amino acid has the D-chiral configuration. The use of D-amino acids is another powerful tool in peptide design, as it can confer resistance to proteolysis and can be used to induce specific secondary structures that may not be accessible with L-amino acids alone. nih.gov

The presence of the 7-chloro modification makes this building block particularly useful for researchers investigating structure-activity relationships (SAR) in peptides where a constrained, halogenated aromatic residue is desired. umn.eduresearchgate.net By incorporating this compound into a peptide sequence, scientists can systematically probe the effects of introducing a conformationally rigid, chlorinated aromatic moiety at a specific position. researchgate.net Its availability as an Fmoc-protected derivative facilitates its direct use in established automated and manual SPPS protocols, making it an accessible tool for creating novel peptidomimetics with potentially enhanced therapeutic properties. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C25H20ClNO4 |

|---|---|

Molecular Weight |

433.9 g/mol |

IUPAC Name |

(3R)-7-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C25H20ClNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)/t23-/m1/s1 |

InChI Key |

CGSHLSMQBIOWRE-HSZRJFAPSA-N |

Isomeric SMILES |

C1[C@@H](N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc 7 Chloro D Tic Oh

Stereoselective Synthesis of 7-Chloro-D-Tic-OH Precursors

The cornerstone of a successful synthesis of Fmoc-7-Chloro-D-Tic-OH is the preparation of the 7-Chloro-D-Tic-OH precursor with the correct absolute stereochemistry. The D-configuration at the C3 position of the tetrahydroisoquinoline ring is essential for the desired biological activities of the final peptide. The synthesis of this precursor can be approached through several strategies, primarily involving the construction of the tetrahydroisoquinoline skeleton followed by or concurrent with the establishment of the chiral center.

A prominent method for constructing the tetrahydroisoquinoline core is the Pictet-Spengler reaction. numberanalytics.comwikipedia.orgebrary.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. numberanalytics.comwikipedia.org For the synthesis of Tic derivatives, phenylalanine can serve as the β-arylethylamine precursor. However, controlling the stereochemistry during the Pictet-Spengler reaction can be challenging and may lead to racemization, necessitating subsequent resolution steps.

Chiral Resolution and Enantiomeric Enrichment

To obtain the enantiomerically pure D-isomer of 7-Chloro-Tic-OH, chiral resolution of a racemic mixture is a frequently employed technique. This can be achieved through several methods:

Enzymatic Resolution: Enzymes such as lipases or D-amino acid oxidases can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. For instance, D-amino acid oxidase has been used for the deracemization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, yielding the (S)-enantiomer with high enantiomeric excess, a principle that can be adapted for the D-isomer. Enzymatic resolution of racemic trans-cyclohexane-1,2-diol has also been demonstrated, highlighting the utility of enzymes in separating stereoisomers. uni-duesseldorf.de

Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique utilizes a chiral stationary phase (CSP) to separate enantiomers. rsc.orgscilit.com Polysaccharide-based CSPs are commonly used for this purpose. rsc.org The resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines has been successfully achieved using a CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, demonstrating the applicability of this method to similar structures. nih.gov The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, is crucial for achieving good separation. rsc.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com

The enantiomeric purity of the resolved product is a critical parameter and is typically determined by chiral HPLC analysis. rsc.org

Strategies for Chloro-Substitution Introduction

The introduction of a chlorine atom at the 7-position of the tetrahydroisoquinoline ring is a key step in the synthesis of the target compound. This is typically achieved through an electrophilic aromatic substitution reaction on the electron-rich benzene (B151609) ring of the Tic scaffold. The regioselectivity of this reaction is of paramount importance.

N-Chlorosuccinimide (NCS): NCS is a widely used and relatively mild chlorinating agent for electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by an acid or a transition metal. For instance, the chlorination of various heterocycles, including indoles and pyridines, has been reported using NCS with a catalytic amount of DMSO. tcichemicals.com The use of NCS in combination with dilute hydrochloric acid has been shown to be an effective method for the oxidation of thiol derivatives to sulfonyl chlorides, showcasing its reactivity. organic-chemistry.org Another approach involves the use of NCS with a copper(I) catalyst for the chlorination of arylboronic acids. organic-chemistry.org

The reaction conditions, including the solvent, temperature, and catalyst, must be carefully optimized to favor chlorination at the desired 7-position and minimize the formation of other regioisomers.

Fmoc Protecting Group Installation Strategies

Once the enantiomerically pure 7-Chloro-D-Tic-OH precursor is obtained, the amino group must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group to make it suitable for solid-phase peptide synthesis (SPPS). The Fmoc group is favored due to its stability under various reaction conditions and its facile removal with a mild base, such as piperidine (B6355638). jpt.com

The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out in a biphasic solvent system, such as aqueous sodium carbonate and an organic solvent like dioxane or acetone, to facilitate the reaction between the water-soluble amino acid and the organic-soluble Fmoc reagent.

For sterically hindered amino acids like 7-Chloro-D-Tic-OH, the efficiency of the Fmoc protection reaction can be a concern. globalresearchonline.net In such cases, optimization of the reaction conditions is crucial. This may involve adjusting the base, solvent system, and reaction temperature. For particularly challenging substrates, more advanced strategies have been developed. For example, a temporary copper(II) complexation strategy can be used to block other reactive sites and direct the Fmoc protection to the desired amino group, which has been successfully applied to the synthesis of Fmoc-protected bis-amino acids. acs.org

| Reagent | Base | Solvent System | Typical Yield | Reference |

| Fmoc-OSu | Sodium Bicarbonate | Dioxane/Water | High | researchgate.net |

| Fmoc-Cl | Sodium Carbonate | Acetone/Water | High | msu.ru |

| Fmoc-Cl | Triethylamine | Aqueous Media | 80-92% | researchgate.net |

Table 1: Common Reagents and Conditions for Fmoc Protection. This table summarizes common reagents and conditions used for the installation of the Fmoc protecting group on amino acids.

Optimization of Synthetic Routes for Scalability and Purity

Key aspects of synthetic route optimization include:

Reagent and Catalyst Selection: Choosing cost-effective and efficient reagents and catalysts is critical. For instance, while some highly selective catalysts may provide excellent results on a lab scale, their cost may be prohibitive for large-scale production. acs.org

Reaction Conditions: Parameters such as temperature, reaction time, and concentration of reactants need to be fine-tuned to maximize product formation and minimize side reactions. For sterically hindered couplings, the choice of coupling reagent is particularly important, with reagents like HATU and HCTU often being more effective than standard carbodiimides. researchgate.net

Process Scalability: A synthetic route that is efficient on a small scale may not be directly transferable to a larger scale. nih.govacs.org Issues such as heat transfer, mixing, and reagent addition rates become more critical at larger volumes. Therefore, process development and engineering studies are necessary to ensure a smooth transition from lab to plant scale.

| Optimization Parameter | Condition A | Condition B (Optimized) | Impact on Yield/Purity |

| Coupling Reagent | Standard Carbodiimide | Uronium-based (e.g., HATU) | Improved coupling efficiency for hindered amino acids |

| Fmoc Deprotection | Standard Piperidine | Thermal Cleavage in DMSO | Base-free, potential for high yield |

| Purification Method | Chromatography | Recrystallization | More scalable, cost-effective, high purity |

| Solvent for Recrystallization | Dichloromethane/Heptane | Ethyl Acetate/Hexane | Formation of crystalline solid instead of oil |

Table 2: Examples of Synthetic Route Optimization Parameters. This table provides examples of how different reaction parameters can be optimized to improve the synthesis of Fmoc-protected amino acids.

Integration of Fmoc 7 Chloro D Tic Oh in Advanced Peptide Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically demanding amino acids like Fmoc-7-Chloro-D-Tic-OH into a growing peptide chain on a solid support necessitates careful optimization of coupling conditions, deprotection protocols, and resin selection to achieve high-purity products.

Coupling Chemistry and Reagent Selection (e.g., HBTU/HOBt, COMU, DIC)

The selection of an appropriate coupling reagent is critical when incorporating sterically hindered residues such as this compound. The bulky nature of the D-Tic moiety can significantly slow down the acylation reaction. Therefore, highly efficient coupling reagents are required to ensure the reaction proceeds to completion and to minimize side reactions. peptide2.com

Uronium/aminium-based reagents are generally preferred for such "difficult couplings". researchgate.netsigmaaldrich.com

HBTU/HOBt: The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective system. thieme-connect.compeptide.com HBTU rapidly activates the carboxylic acid of the incoming Fmoc-amino acid, while HOBt serves as a crucial additive to suppress racemization during the coupling step. researchgate.netpeptide.com For particularly hindered couplings, the more reactive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and its corresponding uronium salt, HATU, can enhance coupling yields and shorten reaction times. peptide2.com

COMU: (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure® as the leaving group instead of the potentially explosive HOBt or HOAt. sigmaaldrich.combachem.com COMU is recognized for its high coupling efficiency, often comparable or superior to HATU, and its ability to minimize epimerization. bachem.comacs.orgresearchgate.net Its enhanced solubility and safety profile make it an excellent choice for incorporating challenging residues like this compound. acs.orgresearchgate.net

DIC/Oxyma: The use of N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is another robust method. bachem.commesalabs.comgoogle.com DIC is a liquid carbodiimide, and the resulting diisopropylurea byproduct is soluble in common washing solvents like DMF, making it suitable for automated SPPS. bachem.comgoogle.com The combination of DIC with additives like HOBt or Oxyma is one of the best methods for minimizing racemization, especially when base-free conditions are needed. bachem.com

| Reagent/System | Full Name | Key Advantages | Considerations | References |

|---|---|---|---|---|

| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-Hydroxybenzotriazole | Effective and widely used; HOBt minimizes racemization. | May be less effective than HATU for extremely difficult couplings. HOBt has explosive properties. | researchgate.netthieme-connect.combachem.com |

| COMU | (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) | High coupling efficiency, low racemization, safer (Oxyma-based), good solubility. | Generally a high-performance, modern reagent. | sigmaaldrich.combachem.comacs.org |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Cost-effective; soluble urea (B33335) byproduct; low racemization with Oxyma. | Slower activation rate compared to uronium salts. | bachem.commesalabs.comgoogle.com |

Fmoc Deprotection Kinetics and Conditions in the Context of D-Tic Residues

The removal of the Nα-Fmoc protecting group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). peptide2.comchempep.com However, the steric bulk surrounding the nitrogen atom in a Tic residue, especially when it is part of a growing peptide chain that may be prone to aggregation, can hinder the access of the piperidine molecule. peptide.com This can lead to incomplete Fmoc removal. chempep.comiris-biotech.de

In cases of sluggish or incomplete deprotection, several strategies can be employed:

Extended Reaction Times: Increasing the duration of the piperidine treatment can help ensure complete deprotection. iris-biotech.de

Use of DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine. peptide.com It is often used as an additive (e.g., 1-2% DBU in the piperidine/DMF solution) to accelerate the reaction, particularly for difficult sequences. peptide.comiris-biotech.de

Monitoring Deprotection: The deprotection reaction can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the flow-through from the reactor. chempep.com

It is important to note that prolonged exposure to basic conditions, especially with hindered residues, can increase the risk of side reactions. For instance, peptides with a C-terminal D-Tic-Oic sequence are known to be susceptible to intramolecular aminolysis, leading to the formation of a diketopiperazine. researchgate.net Therefore, deprotection conditions must be carefully optimized to be effective without promoting undesirable pathways.

Resin and Linker Selection for Fmoc-Based SPPS

The choice of solid support and linker is paramount, particularly when the C-terminal residue or a residue early in the sequence is prone to side reactions. Tic residues, like proline, are known to significantly increase the rate of diketopiperazine (DKP) formation when they are in the first or second position of the peptide chain attached to the resin. iris-biotech.depeptide.com This side reaction involves the nucleophilic attack of the deprotected N-terminal amine on the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. iris-biotech.de

To mitigate this, highly sterically hindered linkers are recommended:

2-Chlorotrityl Chloride (2-CTC) Resin: This is the preferred resin for syntheses involving Tic or other DKP-prone residues at the C-terminus. peptide.comsigmaaldrich.comunirioja.es The extreme steric bulk of the trityl linker effectively shields the ester bond from intramolecular attack, thus minimizing DKP formation. peptide.com An additional advantage is that the peptide can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 1% TFA), which allows for the synthesis of fully protected peptide fragments. unirioja.esiris-biotech.de

Wang Resin: While standard for many applications, benzyl (B1604629) alcohol-type linkers like Wang resin are more susceptible to DKP formation with residues like Tic and should generally be avoided if Tic is one of the first two amino acids in the sequence. iris-biotech.desigmaaldrich.com

| Resin Type | Linker Type | Key Feature | Primary Application/Advantage | References |

|---|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl-type | Very high steric hindrance; highly acid-labile. | Minimizes diketopiperazine formation for C-terminal Tic. Allows for mild cleavage to generate protected fragments. | peptide.comsigmaaldrich.comunirioja.es |

| NovaSyn® TGT / Trityl Resins | Trityl-type | High steric hindrance; acid-labile. | Alternative to 2-CTC for suppressing diketopiperazine formation. | sigmaaldrich.comiris-biotech.de |

| Wang Resin | p-Alkoxybenzyl alcohol | Standard acid-labile linker. | Not recommended when Tic is at or near the C-terminus due to high risk of diketopiperazine formation. | iris-biotech.desigmaaldrich.com |

Strategies for Minimizing Epimerization and Side Reactions during Coupling

The primary concerns during the coupling of this compound are ensuring complete acylation and preventing epimerization (racemization) at the α-carbon. The D-configuration of the amino acid must be preserved.

Minimizing Epimerization: Epimerization during coupling is suppressed by the addition of reagents like HOBt, HOAt, or OxymaPure®. bachem.compeptide.com These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than other activated species. researchgate.net The use of uronium/aminium or phosphonium (B103445) salt coupling reagents in conjunction with these additives is the standard approach to maintain stereochemical integrity. sigmaaldrich.compeptide.com For particularly sensitive couplings, the combination of DIC with HOAt or OxymaPure® under base-free conditions is highly effective at minimizing racemization. bachem.com

Minimizing Diketopiperazine (DKP) Formation: As discussed previously, the most effective strategy to prevent DKP formation when this compound is near the C-terminus is the use of a sterically bulky resin like 2-chlorotrityl chloride resin. peptide.comunirioja.es An alternative strategy is to introduce the first two or three amino acids as a pre-formed dipeptide or tripeptide unit. peptide.com This bypasses the vulnerable dipeptidyl-resin intermediate where cyclization is most likely to occur.

Solution-Phase Peptide Synthesis Approaches Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production or the synthesis of complex segments. Incorporating a hindered amino acid like this compound in solution requires highly efficient coupling methods to drive the reaction to completion and ensure good yields.

Modern coupling reagents have greatly facilitated solution-phase synthesis. acs.org COMU, for example, has been successfully used for solution-phase peptide synthesis, including segment coupling, with minimal epimerization detected. csic.es Its high reactivity and the water-solubility of its byproducts simplify purification, which is a key consideration in solution-phase work. acs.org Reports have detailed the synthesis of dipeptides containing the Tic scaffold in solution, demonstrating the feasibility of these couplings. pitt.edu The general principles of using potent activating agents (e.g., COMU, HATU) and racemization suppressors (e.g., Oxyma, HOAt) are directly applicable to the solution-phase incorporation of this compound. bachem.comcsic.es

Fragment Condensation Methodologies Utilizing this compound Derivatives

Fragment condensation is a powerful strategy for the synthesis of large peptides and proteins, involving the coupling of pre-synthesized, protected peptide segments. ucl.ac.uk A peptide fragment containing the 7-Chloro-D-Tic residue can be prepared by SPPS and then utilized in a convergent solution- or solid-phase condensation.

To be used in fragment condensation, a peptide segment containing 7-Chloro-D-Tic-OH must be synthesized with its side-chain protecting groups intact and its C-terminal carboxyl group either protected or available for activation. The use of highly acid-labile resins, such as 2-chlorotrityl chloride resin, is ideal for this purpose. ucl.ac.ukacs.org A peptide can be assembled on 2-CTC resin and then cleaved under very mild acidic conditions (e.g., acetic acid or 1% TFA) to yield a fully protected peptide fragment with a free C-terminal carboxylic acid. iris-biotech.depeptide.com

This protected fragment, for example, H-Xaa...-(7-Cl)-D-Tic-...-Yaa-OH, can then be activated using low-racemization coupling reagent combinations (e.g., DIC/Oxyma) and coupled to another resin-bound peptide fragment or a fragment in solution. csic.es Careful control of coupling conditions is essential to minimize epimerization at the C-terminal residue of the activated fragment. peptide.com The development of specialized handles and linkers continues to improve the efficiency of preparing these protected fragments for convergent synthesis strategies. acs.orgcsic.es

Conformational and Structural Studies of Peptides Incorporating 7 Chloro D Tic

X-ray Crystallography of Peptides Containing 7-Chloro-D-Tic

As of the latest literature surveys, specific X-ray crystallographic data for peptides explicitly containing the Fmoc-7-Chloro-D-Tic-OH residue is not widely available in public databases. However, the principles of peptide crystallography and the structural data from peptides containing similar modified residues, such as other Tic derivatives and halogenated amino acids, provide a strong basis for predicting the structural impact of 7-Chloro-D-Tic.

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org In peptide science, it provides precise information on bond lengths, bond angles, and torsion angles, which are essential for understanding the conformational preferences of a peptide backbone and the orientation of amino acid side chains. The process involves crystallizing the peptide and then analyzing the diffraction pattern of X-rays passing through the crystal. wikipedia.org

The structural insights that could be anticipated from X-ray crystallography of a 7-Chloro-D-Tic-containing peptide are:

Defined Torsion Angles: The tetrahydroisoquinoline ring system of 7-Chloro-D-Tic would exhibit a limited range of accessible conformations, thereby constraining the peptide backbone in its vicinity.

Influence of the Chlorine Atom: The chlorine substituent on the aromatic ring can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and intermolecular interactions within the crystal lattice. acs.orgacs.org Halogen bonds can act as stabilizing forces, similar to hydrogen bonds, and can direct the adoption of specific peptide conformations. acs.orgacs.org

Induction of Specific Secondary Structures: The rigid nature of the Tic scaffold is known to induce specific turn structures, such as β-turns, in peptides. The D-configuration of the amino acid would further influence the type of turn promoted. The presence of the 7-chloro substituent could fine-tune these conformational preferences.

Intermolecular Interactions: The crystal packing of the peptide would reveal how the chlorinated aromatic side chains interact with each other and with other residues in neighboring peptide molecules. These interactions are crucial for understanding the supramolecular assembly of the peptide.

Structure Activity Relationship Sar Studies in Peptidomimetic Design

Contribution of D-Tic Incorporation to Ligand-Receptor Interactions

The incorporation of D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic), a conformationally constrained amino acid, is a key strategy in peptidomimetic design to enhance ligand-receptor interactions. nih.govnih.gov By restricting the rotational freedom of the peptide backbone, D-Tic helps to lock the molecule into a specific three-dimensional shape, or conformation, that is favorable for binding to a target receptor. nih.gov This pre-organization reduces the entropic penalty associated with the ligand adopting its bioactive conformation upon binding, which can lead to a significant increase in binding affinity.

The aromatic ring fused to the piperidine (B6355638) ring of the Tic residue is a critical pharmacophoric element. chinayyhg.com Studies on opioid receptor antagonists have demonstrated that this aromatic group often serves the function of a second aromatic side chain (in addition to an N-terminal Tyrosine), which is crucial for receptor recognition and high-affinity binding. chinayyhg.com The importance of this feature was highlighted in experiments where replacing L-Tic with L-pipecolic acid—an analog that retains the piperidine ring but lacks the fused aromatic portion—resulted in a dramatic loss of binding affinity for the delta-opioid receptor (DOR). chinayyhg.com

Furthermore, the introduction of conformationally constrained amino acids like D-Tic can modulate the functional activity of a peptide, potentially converting an agonist into an antagonist. nih.gov For some receptors, the specific topographical requirements for agonist versus antagonist activity differ, and the rigid structure of D-Tic can favor the conformation required for antagonism. nih.gov This principle has been exploited in the design of antagonists for various peptide hormone and neurotransmitter receptors. nih.gov

The value of D-Tic is evident in the development of the TIPP (Tyr-Tic-Phe-Phe-OH) class of DOR antagonists. chinayyhg.comacs.org SAR studies on TIPP analogs have shown that the Tyr-Tic dipeptide unit is fundamental to their high affinity and selectivity. chinayyhg.com As the table below illustrates, even truncating the peptide to a tripeptide (Tyr-Tic-Leu) or a strategically substituted tetrapeptide (Tyr-Tic-Ala-Leu) can retain high affinity for the DOR, underscoring the foundational role of the D-Tic residue in anchoring the ligand to the receptor. chinayyhg.com

| Peptide Analog | Receptor | Binding Affinity (Ki, nM) | Selectivity (Ki μ / Ki δ) |

|---|---|---|---|

| Tyr-Tic-Phe-Phe-OH (TIPP) | δ-Opioid | 2.75 ± 0.22 | >3640 |

| Tyr-Tic-Phe-OH (TIP) | δ-Opioid | 8.90 ± 1.34 | >1120 |

| Tyr-Tic-Ala-Leu-OH | δ-Opioid | 7.11 ± 0.77 | >1400 |

| Tyr-Tic-Leu-OH | δ-Opioid | 4.33 ± 0.75 | >2300 |

| Tyr-Tic-Ala-OH | δ-Opioid | 236 ± 41 | >42 |

Table 1. Binding affinities of various D-Tic-containing peptide analogs for the delta-opioid receptor. The data highlights the high affinity conferred by the Tyr-Tic pharmacophore, even with modifications at positions 3 and 4. Data sourced from chinayyhg.com.

Role of the 7-Chloro Moiety in Modulating Recognition and Affinity

The introduction of a chlorine atom at the 7-position of the D-Tic aromatic ring is a deliberate modification intended to fine-tune the molecule's pharmacological properties. Halogen atoms, and particularly chlorine, can have profound effects on ligand-receptor interactions, a phenomenon sometimes referred to as the "magic chloro" effect in drug discovery. chemrxiv.org The 7-chloro moiety can modulate receptor recognition and binding affinity through several mechanisms, including steric, electronic, and hydrophobic effects.

Electronically, the chlorine atom is electron-withdrawing, which alters the electron distribution of the aromatic ring system of the D-Tic scaffold. This change can influence key interactions within the receptor's binding pocket, such as π-π stacking or cation-π interactions, potentially strengthening the bond between the ligand and receptor. mdpi.com The specific positioning at the 7-position directs this electronic influence to a defined region of the binding site.

From a steric perspective, the chlorine atom adds bulk to the D-Tic structure. This can lead to enhanced affinity if the additional size promotes a more complementary fit within a hydrophobic pocket of the receptor. Conversely, it could also introduce steric hindrance if the pocket is too small. The precise impact is highly dependent on the specific topology of the receptor binding site. nih.gov

The introduction of a chloro group also increases the lipophilicity of the molecule. This can enhance binding to hydrophobic sub-pockets within the receptor and may also influence the broader pharmacokinetic profile of the peptide, although that falls outside the scope of direct receptor interaction. The role of chloro-substituents has been explored in other contexts, such as the development of melanocortin receptor ligands where a para-chloro-phenylalanine (pCl-Phe) residue was found to be optimal for activity at certain receptor subtypes. nih.gov

| Compound | Substitution | Potency (IC50) | Fold-Increase in Potency |

|---|---|---|---|

| Parent Compound | Hydrogen | 2500 nM | - |

| Chlorinated Analog | Chlorine | 1 nM | 2500x |

Table 2. An illustrative example of the "magic chloro" effect, showing a 2500-fold increase in potency upon addition of a chlorine atom to an N-arylated isothiazolone (B3347624) scaffold. This demonstrates the profound impact a chloro moiety can have on biological activity. Data sourced from chemrxiv.org.

Positional Scanning and Alanine (B10760859) Substitution Analyses in 7-Chloro-D-Tic Containing Peptides

To fully understand the contribution of each amino acid in a peptide and to optimize its activity, medicinal chemists employ systematic scanning techniques. Positional scanning and alanine substitution analysis are powerful tools for dissecting the structure-activity relationships of peptides containing complex residues like 7-Chloro-D-Tic. nih.govabclonal.com

Alanine Scanning is a technique used to identify "hotspot" residues that are critical for a peptide's function. genscript.com In this method, each amino acid residue in the peptide sequence is systematically replaced, one at a time, with alanine. genscript.com Alanine is chosen because it is the smallest chiral amino acid, and its substitution removes the original side chain beyond the β-carbon without altering the backbone conformation significantly. genscript.com A large decrease in binding affinity or biological activity upon substitution indicates that the original residue's side chain plays a critical role in the interaction with the receptor. nih.govnih.gov For a peptide containing 7-Chloro-D-Tic, an alanine scan of the other residues would reveal their relative importance and clarify whether the high affinity is primarily driven by the 7-Chloro-D-Tic moiety or if it relies on a cooperative effect with other "hotspot" residues. nih.gov

Positional Scanning is used to determine the optimal amino acid residue at a specific position within a peptide sequence. abclonal.com At a given position, the original amino acid is substituted with all other 19 common amino acids to create a library of analogs. abclonal.com By comparing the activity of these analogs, researchers can identify which side chains are preferred at that position to maximize potency or selectivity. This approach is particularly useful for optimizing the residues flanking the 7-Chloro-D-Tic. The SAR studies on TIPP analogs, where the Phe residues at positions 3 and 4 were replaced with other amino acids like alanine and leucine, represent a form of positional analysis. chinayyhg.com These studies showed that a lipophilic side chain, not necessarily an aromatic one, was sufficient at position 3 or 4 to maintain high delta-opioid receptor affinity, providing valuable insights for further design. chinayyhg.com

| Original Peptide Sequence | Position 3 Substitution | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Tyr-Tic-Phe -Ala-OH | Phe | δ-Opioid | 17.7 ± 1.95 |

| Tyr-Tic-Ala -Phe-OH | Ala | δ-Opioid | 3.20 ± 0.28 |

Table 3. Example of positional analysis in TIPP-related peptides. Substituting Phenylalanine (Phe) with Alanine (Ala) at position 3 significantly alters the binding affinity, demonstrating the sensitivity of the receptor to the residue at this position. Data sourced from chinayyhg.com.

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of peptidomimetics incorporating Fmoc-7-Chloro-D-Tic-OH is a hierarchical process that leverages insights from SAR studies to create molecules with enhanced selectivity and potency. frontiersin.orgresearchgate.net The overarching goal is to mimic the three-dimensional structure of a native peptide's binding epitope while improving its drug-like properties. nih.govmdpi.com The use of this specific building block is guided by several key principles.

Imposing Conformational Rigidity: The primary advantage of the D-Tic scaffold is the conformational constraint it imposes on the peptide backbone. nih.govnih.gov This rigidity helps to pre-organize the ligand in its bioactive conformation, which is the shape it adopts when bound to the receptor. This reduces the entropic cost of binding, thereby increasing affinity. The rational design process involves placing this constrained residue at a key position in the peptide sequence, often corresponding to a turn or a critical binding region in the native peptide. mdpi.com

Pharmacophore-Based Design: Successful design relies on a deep understanding of the pharmacophore—the essential spatial arrangement of functional groups required for biological activity. mdpi.com For many opioid peptides, the key pharmacophoric elements include the N-terminal tyrosine and a second aromatic group. mdpi.com The D-Tic residue effectively serves as this second aromatic component. chinayyhg.com The 7-chloro modification further refines the electronic and steric properties of this pharmacophore element to optimize interactions with the target receptor. chemrxiv.org

Fine-Tuning through Substitution: The 7-chloro moiety exemplifies the principle of targeted substitution to enhance potency. By adding a halogen, designers can modulate lipophilicity and create specific, favorable interactions (like halogen bonds or enhanced van der Waals contacts) within the binding pocket that are not possible with standard amino acids. chemrxiv.org This allows for the fine-tuning of binding affinity and can also be used to improve selectivity between closely related receptor subtypes.

Peptide Truncation: A common goal in peptidomimetic design is to identify the smallest possible molecule that retains high affinity and activity. mdpi.com SAR studies can identify non-essential parts of a peptide sequence that can be removed. The development of potent dipeptide ligands like H-Dmt-Tic from larger parent peptides is a classic example of this principle, leading to smaller, potentially more drug-like molecules. mdpi.comnih.gov

By integrating these principles, chemists can use this compound not just as a component, but as a strategic tool to engineer novel peptidomimetics with precisely tailored pharmacological profiles.

Computational and Theoretical Investigations

Molecular Docking Studies of 7-Chloro-D-Tic Containing Peptides with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to understand and predict the interaction between a ligand, such as a peptide containing 7-Chloro-D-Tic, and its protein target. The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of the target protein and scoring them based on their binding affinity.

While specific docking studies on 7-Chloro-D-Tic-containing peptides are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. For instance, research on dipeptide conjugates featuring the core 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) structure provides a strong model for the potential interactions of 7-Chloro-D-Tic peptides.

A study on novel THIQ-dipeptide conjugates investigated their binding affinity against the E. coli DNA gyrase B enzyme (PDB ID: 4KFG), a crucial target for antibacterial agents. nih.gov The docking simulations revealed significant binding interactions within the enzyme's active site. nih.gov The THIQ moiety, analogous to the core of 7-Chloro-D-Tic, played a crucial role in establishing these interactions. The binding affinities, expressed in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

The insights from such studies suggest that the rigid structure of the Tic core, combined with the electronic properties of the chloro group at the 7-position, could significantly influence the binding mode and affinity of peptides. The chloro- group can alter the local electronic environment and potentially form specific halogen bonds or other non-covalent interactions with the protein target, thereby enhancing binding specificity and strength.

Table 1: Illustrative Molecular Docking Data of THIQ-Dipeptide Conjugates against E. coli DNA Gyrase B. This table is based on findings for structurally related THIQ-containing dipeptides and serves as an example of typical docking study results. nih.gov

| Compound ID | Peptide Sequence | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|---|

| 7a | THIQ-Lys-Gly | -6.5 | Asp73, Gly77, Thr165 |

| 7b | THIQ-Lys-Ala | -6.7 | Asp73, Ile78, Pro79 |

| 7c | THIQ-Lys-His | -6.4 | Glu50, Asn46, Asp73 |

| 7g | THIQ-Lys-Ser | -6.2 | Asn46, Asp73, Thr165 |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org For peptides containing constrained residues like 7-Chloro-D-Tic, MD simulations provide critical insights into their conformational landscape, flexibility, and the stability of their bound and unbound states. nih.gov These simulations can reveal how the rigid Tic scaffold restricts the peptide's backbone, leading to more pre-organized and stable conformations that can enhance binding to a target receptor. mit.edu

The process involves placing the peptide, often in a simulated aqueous environment, and calculating the forces between atoms to simulate their motion over a specific period, typically nanoseconds to microseconds. americanpeptidesociety.org Analysis of the simulation trajectory can reveal:

Conformational Preferences: Identification of the most stable three-dimensional structures the peptide adopts in solution. nih.gov

Structural Stability: Assessment of the stability of specific secondary structures, such as beta-turns or helical motifs, which are often induced by constrained amino acids.

Flexibility and Dynamics: Understanding how different parts of the peptide move and fluctuate, which is crucial for its interaction with binding partners.

In studies of THIQ-conjugated dipeptides, MD simulations have been used to validate the stability of docking poses. acs.org These simulations confirmed that the top-scoring compounds remained stably bound within the active site of the target protein throughout the simulation period, reinforcing the credibility of the docking results. The analysis of root-mean-square deviation (RMSD) of the peptide-protein complex over time is a common metric to assess stability; a system that reaches and maintains a stable RMSD value is considered to be at equilibrium.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) calculations, also known as electronic structure calculations, are used to model the electronic properties of molecules with high accuracy. youtube.com These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic structure, orbital energies, charge distribution, and reactivity. nih.gov

For a molecule like 7-Chloro-D-Tic, QM calculations can elucidate several key properties:

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface can identify regions that are electron-rich (negative potential) or electron-poor (positive potential). This is critical for understanding potential non-covalent interactions, such as hydrogen bonds and electrostatic interactions with a biological target.

Molecular Orbitals: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution responds to an external electric field, which is fundamental to its interaction with the polar environment of a biological system. nih.gov

Table 2: Illustrative Quantum Mechanical Descriptors for a Constrained Amino Acid. This table presents typical data obtained from QM calculations and is for illustrative purposes.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.1 Debye | Measure of the overall polarity of the molecule. |

De Novo Design and Virtual Screening Approaches

The unique structural constraints imposed by 7-Chloro-D-Tic make it an attractive building block for de novo peptide design and for inclusion in virtual screening libraries. These computational strategies aim to identify novel peptide sequences with high affinity and specificity for a given biological target.

De Novo Design: This "from scratch" approach involves designing a new peptide sequence intended to bind to a specific site on a target protein. nih.govbiorxiv.org Algorithms can build peptides using a library of fragments, including non-natural amino acids like 7-Chloro-D-Tic. The rigid conformation of 7-Chloro-D-Tic can be used to nucleate specific secondary structures, such as beta-turns, providing a stable scaffold upon which other residues can be placed to optimize interactions with the target. umd.edu The inclusion of D-amino acids and other non-natural residues can also confer resistance to proteolytic degradation. umd.edu

Virtual Screening: This method involves computationally screening large libraries of virtual compounds to identify those that are most likely to bind to a protein target. nih.gov Virtual libraries can be constructed to include peptides containing a diverse range of constrained and non-natural amino acids. nih.govlenus.ie Software like CycloPs can be used to generate virtual libraries of constrained and cyclic peptides for screening purposes. lenus.ie Peptides containing 7-Chloro-D-Tic could be included in such libraries to explore their potential as inhibitors for various targets. The screening process typically involves high-throughput docking of all library members into the target's binding site, followed by scoring and ranking to prioritize candidates for experimental validation. nih.gov This approach accelerates the discovery process by focusing experimental efforts on the most promising candidates. nih.gov

Advanced Analytical Characterization of Synthesized Peptidomimetics

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of synthetic peptides. For peptidomimetics incorporating Fmoc-7-Chloro-D-Tic-OH, reverse-phase HPLC (RP-HPLC) is the most common method for both purity assessment and final purification. nih.govvub.be

Purity Assessment: The crude peptide, freshly cleaved from the solid-phase resin, is dissolved in an appropriate solvent and injected into the HPLC system. nih.gov The separation is typically performed on a C18 stationary phase column. nih.gov A linear gradient of increasing organic solvent concentration (usually acetonitrile) in an aqueous mobile phase, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components. nih.govvub.be The peptide's purity is determined by integrating the area of the main product peak and expressing it as a percentage of the total integrated area of all peaks in the chromatogram. nsf.gov A purity level of ≥95% is often required for subsequent biological or structural studies. sigmaaldrich.com

Isolation: For purification, a preparative or semi-preparative HPLC column is used, which has a larger diameter to accommodate higher sample loads. vub.be Fractions are collected as the components elute from the column. The fractions corresponding to the desired product peak are then pooled, and the solvent is removed, typically by lyophilization, to yield the purified peptidomimetic.

Table 1: Representative HPLC Parameters for Purity Analysis of a Peptidomimetic Containing 7-Chloro-D-Tic

| Parameter | Condition |

|---|---|

| Instrument | Waters 616 pump, 996 PDA detector nih.gov |

| Column | Agilent Zorbax 300 SB-C18 (4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% TFA in Water nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile nih.gov |

| Gradient | 5% to 55% B over 50 minutes nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 20 µL |

Mass Spectrometry (MS) Techniques for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is a powerful analytical technique used to confirm the identity of a synthesized peptidomimetic by providing a precise measurement of its molecular weight. promega.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization methods for peptide analysis. nih.gov

Molecular Weight Verification: Following HPLC purification, a sample of the peptidomimetic is analyzed by MS. The resulting spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of the ionized molecule. For ESI, peptides often acquire multiple charges (protons), resulting in a series of peaks (e.g., [M+H]⁺, [M+2H]²⁺, etc.) from which the molecular weight (M) can be accurately calculated. uab.edu The experimentally observed molecular weight is then compared to the theoretical (calculated) molecular weight of the target peptidomimetic containing 7-Chloro-D-Tic to confirm its successful synthesis.

Sequence Verification: Tandem mass spectrometry (MS/MS) is employed to verify the amino acid sequence. nih.gov In this technique, the parent ion of the peptidomimetic is selected and subjected to fragmentation, typically through collision-activated dissociation (CAD). nih.gov This process breaks the peptide backbone at the amide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read and confirming the correct incorporation of all residues, including 7-Chloro-D-Tic.

Table 2: Example Mass Spectrometry Data for a Hypothetical Pentapeptide "Ac-Tyr-Gly-Gly-Phe-(7-Cl-D-Tic)-NH₂"

| Analysis | Theoretical Value (Da) | Observed Value (Da) |

|---|---|---|

| Molecular Formula | C₄₀H₄₀ClN₇O₇ | - |

| Monoisotopic Mass | 781.2654 | 781.2659 |

| [M+H]⁺ | 782.2727 | 782.2731 |

| [M+Na]⁺ | 804.2546 | 804.2550 |

Advanced NMR Experiments for Structural Elucidation (e.g., NOESY, TOCSY, HMQC, HMBC)

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of individual amino acid residues. It establishes correlations between all protons within a given residue, allowing for the assignment of most of the amino acids in the sequence. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the most important experiment for determining the 3D structure. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are close in the sequence. mdpi.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance constraints needed for structure calculation.

Heteronuclear Single Quantum Coherence (HSQC/HMQC): This experiment correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. It is essential for assigning the chemical shifts of carbon and nitrogen atoms in the peptidomimetic backbone and side chains.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is particularly useful for connecting different amino acid residues and for assigning quaternary carbons, aiding in the complete assignment of the molecular structure.

The distance and dihedral angle constraints derived from these NMR experiments are used as input for molecular dynamics and structure calculation programs (like CYANA or XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data. mdpi.comnih.gov

Table 3: Representative NMR Constraints Used for Structural Elucidation

| Constraint Type | Information Provided | Example |

|---|---|---|

| NOE | Inter-proton distances (<5 Å) | Strong NOE between Phe Hα (i) and Tic Hα (i+1) suggests a turn conformation. |

| ³J(HN,Hα) Coupling | Backbone dihedral angle (φ) | A value < 6 Hz suggests a helical conformation; > 8 Hz suggests a β-sheet. |

| Chemical Shifts (Hα, Cα, Cβ) | Secondary structure propensity | Deviations from random coil values indicate helical or sheet-like regions. |

Other Biophysical Techniques for Studying Interactions (e.g., SPR, ITC - focusing on mechanistic understanding, not clinical relevance)

Once a peptidomimetic is synthesized and structurally characterized, biophysical techniques are used to understand the mechanism of its interaction with a biological target.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on binding events. In a typical experiment, the target protein is immobilized on a sensor chip surface. The peptidomimetic solution is then flowed over the surface. Binding of the peptidomimetic to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of:

Association rate constant (kₐ): The rate at which the peptidomimetic binds to the target.

Dissociation rate constant (kₑ): The rate at which the complex falls apart.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity (Kₑ = kₑ/kₐ).

By analyzing the kinetics of the interaction, SPR provides mechanistic insight into how modifications like the 7-Chloro-D-Tic residue affect the binding and dissociation behavior of the peptidomimetic.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, the peptidomimetic is titrated into a sample cell containing the target protein. Each injection triggers a heat change that is measured by the instrument. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including:

Binding Affinity (Kₐ and Kₑ): The strength of the interaction.

Enthalpy Change (ΔH): The heat change associated with binding, indicating the types of bonds being formed or broken.

Entropy Change (ΔS): The change in the system's disorder upon binding.

Stoichiometry (n): The molar ratio of the binding partners in the complex.

Understanding the thermodynamic drivers (whether the binding is enthalpy- or entropy-driven) provides deep mechanistic insight into the forces governing the interaction of the 7-Chloro-D-Tic-containing peptidomimetic with its target.

Table 4: Illustrative Biophysical Data for Peptidomimetic-Target Interaction

| Technique | Parameter | Value | Mechanistic Implication |

|---|---|---|---|

| SPR | kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ | Rate of complex formation. |

| kₑ (s⁻¹) | 3.0 x 10⁻⁴ | Stability of the complex (slow dissociation). | |

| Kₑ (nM) | 2.0 | High binding affinity. | |

| ITC | n (Stoichiometry) | 1.1 | A 1:1 binding model is appropriate. |

| Kₑ (nM) | 2.5 | High binding affinity (confirms SPR). | |

| ΔH (kcal/mol) | -12.5 | Favorable enthalpic contribution (e.g., hydrogen bonding). |

Table 5: List of Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| (2S,3aR)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-chloro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline-1-carboxylic acid | This compound |

| Acetonitrile | ACN |

| Trifluoroacetic Acid | TFA |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N-hydroxysuccinimide | ONSu |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| 1-Hydroxy-7-azabenzotriazole (B21763) | HOAt |

| Tyr-Gly-Gly-Phe-(7-Cl-D-Tic) | - |

| Phenylalanine | Phe |

| Tyrosine | Tyr |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 7-Chloro-D-Tic Incorporation

The efficient and stereoselective synthesis of the 7-chloro-D-Tic core and its subsequent incorporation into peptide sequences are paramount for its broader application. While the Pictet-Spengler reaction remains a cornerstone for creating the tetrahydroisoquinoline skeleton, future research is likely to focus on more advanced and efficient methodologies. bachem.com

Alternative Synthetic Routes: Research into alternative synthetic pathways that offer improved yields, scalability, and stereocontrol is a key area of interest. This includes exploring novel catalytic systems for asymmetric synthesis to ensure the production of the desired D-enantiomer with high purity.

Chemoenzymatic Approaches: A promising future direction lies in the development of chemoenzymatic one-pot processes. mdpi.comresearchgate.net Such methods could utilize enzymes for specific transformations, such as stereoselective reductions or halogenations, in tandem with traditional chemical reactions. This approach offers the potential for greener, more efficient syntheses under milder conditions. For instance, the use of norcoclaurine synthase (NCS) has been shown to accept halogenated substrates, paving the way for the enzymatic synthesis of chiral halogenated tetrahydroisoquinolines. researchgate.net

Advanced Coupling Strategies: The incorporation of the sterically hindered Fmoc-7-Chloro-D-Tic-OH into a growing peptide chain during solid-phase peptide synthesis (SPPS) can be challenging. cem.com Future research will likely focus on the development and application of novel coupling reagents that can efficiently overcome the steric hindrance associated with such α,α-disubstituted amino acids. researchgate.netnih.gov Reagents like COMU and TOTT have shown promise for coupling sterically demanding amino acids and may prove beneficial for the efficient incorporation of this compound. bachem.com

| Methodological Focus | Potential Advantages | Relevant Research Areas |

| Alternative Synthetic Routes | Improved stereocontrol, higher yields, scalability | Asymmetric catalysis, novel cyclization strategies |

| Chemoenzymatic Synthesis | Greener chemistry, milder reaction conditions, high stereoselectivity | Biocatalysis, one-pot cascade reactions mdpi.com |

| Advanced Coupling Reagents | Higher coupling efficiency, reduced racemization, faster synthesis | Microwave-assisted SPPS, novel phosphonium (B103445) and uronium salts bachem.comcem.com |

Exploration of this compound in Macrocyclic Peptide Design

Macrocyclic peptides are a promising class of therapeutics that can address challenging drug targets, such as protein-protein interactions. nih.govnih.gov The incorporation of conformationally constrained amino acids like 7-Chloro-D-Tic is a key strategy in the design of these molecules.

Conformational Rigidity and Pre-organization: The rigid Tic scaffold of this compound can act as a "conformational lock," pre-organizing a segment of the peptide backbone into a specific geometry. This reduction in conformational flexibility can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity and selectivity.

Modulation of Physicochemical Properties: The introduction of the chlorine atom can significantly influence the properties of the resulting macrocycle. Halogenation can enhance the lipophilicity of a peptide, which may improve its ability to cross cell membranes. chemrxiv.org The specific placement of the chloro-substituent on the Tic ring can create a biased distribution of polar and nonpolar regions, a feature that has been linked to improved passive membrane permeability in macrocycles. pyxis-discovery.comnih.gov Future research will involve systematically studying how the incorporation of 7-Chloro-D-Tic affects the conformational ensembles and cell permeability of macrocyclic peptides. nih.govunito.it

Novel Macrocyclization Strategies: The unique geometry of 7-Chloro-D-Tic could be exploited in novel macrocyclization strategies. For instance, its rigid turn-like structure could facilitate ring closure in peptides that might otherwise be difficult to cyclize.

Integration into Combinatorial Library Synthesis for Drug Discovery Scaffolds

Combinatorial chemistry, particularly the one-bead-one-compound (OBOC) method using split-and-pool synthesis, is a powerful tool for the discovery of novel drug leads. nih.gov The tetrahydroisoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. nih.govnih.gov

Diversity-Oriented Synthesis (DOS): this compound is an ideal building block for diversity-oriented synthesis. The tetrahydroisoquinoline scaffold can be further functionalized at various positions, allowing for the creation of large and structurally diverse libraries of compounds. nih.gov Multicomponent assembly processes can be employed to rapidly generate complex heterocyclic systems based on the 7-chloro-Tic core. nih.gov

Compatibility with Solid-Phase Synthesis: The Fmoc protecting group makes this building block directly compatible with standard solid-phase peptide synthesis protocols used in combinatorial library construction. nih.gov However, challenges related to the coupling of this sterically hindered amino acid need to be addressed to ensure high-quality library synthesis.

Screening and Hit Identification: Libraries incorporating 7-Chloro-D-Tic can be screened against a wide range of biological targets. The conformational constraint and the presence of the chlorine atom for potential halogen bonding interactions can increase the probability of identifying high-affinity binders.

Theoretical Studies on the Electronic Effects of Halogenation on Tic Derivatives

Computational modeling and quantum-chemical studies are invaluable for understanding the subtle electronic effects of the chlorine atom on the properties of the Tic scaffold and the peptides in which it is incorporated. researchgate.netnih.gov

Halogen Bonding and Non-covalent Interactions: The chlorine atom can participate in halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a Lewis base. acs.org Theoretical studies can predict the likelihood and strength of such interactions between the 7-chloro-Tic residue and other parts of the peptide or a target protein. This information is crucial for the rational design of peptidomimetics with enhanced binding affinities.

Impact on Peptide Conformation: Molecular dynamics simulations can be used to explore how the electronic effects of the chlorine atom influence the preferred backbone dihedral angles (phi and psi) of the peptide chain. nih.govquizlet.com This can provide insights into how this specific building block can be used to induce and stabilize desired secondary structures, such as β-turns.

| Theoretical Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, geometry, vibrational frequencies researchgate.netnih.gov | Understanding of charge distribution, bond properties, and reactivity |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonds and non-covalent interactions | Characterization of halogen bonds and other weak interactions |

| Molecular Dynamics (MD) Simulations | Conformational preferences, dynamic behavior | Prediction of peptide secondary structure and flexibility |

Design of Next-Generation Peptidomimetics with Tuned Conformational Properties

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability and oral bioavailability. nih.govunica.itmdpi.com this compound is a powerful tool for creating such next-generation therapeutics.

Enhancing Protease Resistance: The incorporation of unnatural, sterically hindered amino acids like 7-Chloro-D-Tic into a peptide backbone can significantly increase its resistance to proteolytic degradation. nih.gov The rigid scaffold disrupts the recognition sites for proteases, thereby extending the in vivo half-life of the peptidomimetic.

Fine-Tuning Receptor Selectivity: The conformational rigidity imparted by the 7-chloro-Tic unit can lock the peptidomimetic into a bioactive conformation that is specific for a particular receptor subtype. The chlorine atom can also contribute to selectivity through specific halogen bonding interactions with the target receptor.

Improving Pharmacokinetic Properties: The introduction of the chloro-substituent can modulate the lipophilicity and polarity of the peptidomimetic, which are key factors influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By strategically incorporating 7-Chloro-D-Tic, it may be possible to design peptidomimetics with improved oral bioavailability and better cell penetration. mdpi.com

Q & A

(Basic) What are the recommended synthetic protocols and characterization techniques for Fmoc-7-Chloro-D-Tic-OH?

Methodological Answer :

Synthesis involves coupling 7-Chloro-D-Tic-OH with Fmoc-Cl in a dioxane/water mixture (1:1) under basic conditions (pH 9–10, adjusted with NaHCO₃). Purification is achieved via reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Characterization requires:

- HPLC : Purity ≥95% (λ = 214 nm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ calculated for C₂₀H₁₈ClNO₄: 372.09) .

- NMR : ¹H/¹³C NMR to resolve stereochemistry (e.g., δ 4.3 ppm for Tic α-proton) .

(Basic) How should researchers validate the enantiomeric purity of this compound?

Methodological Answer :

Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 70:30 + 0.1% TFA). Compare retention times with D/L-Tic standards. Alternatively, circular dichroism (CD) spectroscopy can confirm the D-configuration by analyzing Cotton effects at 220–250 nm .

(Advanced) What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer :

Racemization is minimized by:

- Coupling Conditions : Use HATU/Oxyma Pure in DMF at 4°C, reducing base concentration (2% DIEA).

- Time Control : Limit activation time to <2 minutes.

- Monitoring : Perform Kaiser tests after each coupling step. If racemization exceeds 5%, switch to low-temperature protocols (−20°C in THF) .

(Advanced) How can conflicting solubility data in polar aprotic solvents be resolved for this compound?

Methodological Answer :

Contradictory solubility reports (e.g., DMF vs. NMP) are addressed by:

- Pre-solubilization : Dissolve in NMP (40 mg/mL) at 37°C with sonication (15 min) before adding to SPPS reactions.

- Co-solvents : Add 10% DMSO to DMF to enhance solubility by 50%.

- Quantitative Analysis : Use gravimetric methods to measure solubility thresholds under controlled humidity (<30% RH) .

(Advanced) What methodologies are recommended for analyzing the stability of this compound under basic SPPS conditions?

Methodological Answer :

Stability assays should include:

- Kinetic Studies : Incubate the compound in 20% DIEA/DMF at 25°C and 4°C. Sample aliquots at 0, 1, and 3 hours for HPLC analysis (degradation products quantified at 254 nm).

- NMR Tracking : ¹⁹F NMR (if using fluorinated analogs) to monitor real-time decomposition.

- LC-MS/MS : Identify hydrolysis byproducts (e.g., free Tic-OH) and oxidative derivatives .

(Basic) What storage conditions optimize the long-term stability of this compound?

Methodological Answer :

Store lyophilized powder at −20°C in airtight, desiccated containers (argon atmosphere). For solutions in DMF, aliquot and store at −80°C (stable for 6 months). Avoid repeated freeze-thaw cycles. Confirm stability via HPLC before critical experiments .

(Advanced) How does the chloro substituent influence the bioactivity of peptides incorporating this compound?

Methodological Answer :

The chloro group enhances hydrophobic interactions in receptor binding. To assess bioactivity:

- Molecular Dynamics (MD) : Simulate peptide-receptor docking (e.g., using GROMACS) to compare binding free energy (ΔG) with non-chlorinated analogs.

- SAR Studies : Synthesize analogs with F, Br, or H substituents and test IC₅₀ values in target assays (e.g., GPCR inhibition) .

(Advanced) What strategies improve regioselective deprotection of this compound in orthogonal peptide synthesis?

Methodological Answer :

For orthogonal deprotection:

- Acid-Sensitive Groups : Use 2% TFA/DCM (30 sec) for Fmoc removal while preserving tert-butyl-based side-chain protections.

- Photolabile Protections : Incorporate NVOC groups, cleaved at 365 nm without affecting the chloro substituent.

- Validation : Monitor deprotection efficiency via MALDI-TOF MS after each step .

Key Considerations for Data Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.